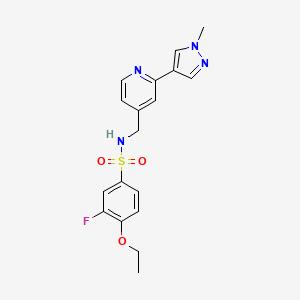
4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN4O3S and its molecular weight is 390.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide, a compound with the molecular formula C18H19FN4O3S, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Ethoxy group : Enhances solubility and bioavailability.
- Fluoro group : Often increases metabolic stability.
- Pyridine and pyrazole moieties : Known for their roles in interacting with biological targets.
The molecular weight of the compound is approximately 390.4 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the sulfonamide linkage and the introduction of the pyrazole and pyridine units. Specific reagents and conditions are critical for optimizing yield and purity but are not detailed in available literature.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. For instance, derivatives containing pyrazole have shown significant inhibitory activity against key targets such as:
- BRAF(V600E) : Implicated in several cancers.
- EGFR : A critical receptor in cell signaling pathways related to cancer progression.
These interactions suggest potential applications in oncology and other therapeutic areas .
Antitumor Activity
Research indicates that compounds with similar structures exhibit potent antitumor properties. For example, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that specific pyrazole derivatives demonstrated effective inhibition of tumor growth in vivo models .
Anti-inflammatory and Antibacterial Properties
In addition to antitumor effects, compounds like this compound also exhibit anti-inflammatory and antibacterial activities. The structure–activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance these effects, making them valuable in treating inflammatory diseases and infections .
Data Summary
The following table summarizes key biological activities associated with compounds similar to this compound:
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Cytokine inhibition | |
| Antibacterial | Inhibition of bacterial growth |
Case Study 1: Antitumor Efficacy
A study involving a series of pyrazole derivatives demonstrated their efficacy against various cancer cell lines. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior potency .
Case Study 2: Anti-inflammatory Effects
Another investigation evaluated the anti-inflammatory potential of similar sulfonamide compounds. Results showed a marked reduction in pro-inflammatory cytokines in treated models, suggesting a promising therapeutic avenue for inflammatory conditions.
特性
IUPAC Name |
4-ethoxy-3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-3-26-18-5-4-15(9-16(18)19)27(24,25)22-10-13-6-7-20-17(8-13)14-11-21-23(2)12-14/h4-9,11-12,22H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVMTOOEZSFJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














